molecular formula C10H22N2 B8803647 2-Methyl-4-(piperidin-1-yl)butan-2-amine

2-Methyl-4-(piperidin-1-yl)butan-2-amine

Cat. No.: B8803647
M. Wt: 170.30 g/mol
InChI Key: TXXOBOXKHJTCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-1-yl)butan-2-amine is a tertiary amine characterized by a piperidine ring linked to a branched butan-2-amine backbone with a methyl substituent at the 2-position. Its synthesis typically involves multi-step nucleophilic substitutions or coupling reactions, as seen in piperidine-containing analogs .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-methyl-4-piperidin-1-ylbutan-2-amine

InChI

InChI=1S/C10H22N2/c1-10(2,11)6-9-12-7-4-3-5-8-12/h3-9,11H2,1-2H3

InChI Key

TXXOBOXKHJTCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCCCC1)N

Origin of Product

United States

Comparison with Similar Compounds

JDTic Analogs (13c, 13f)

Compounds like 13c and 13f share the butan-2-amine backbone but incorporate aromatic substituents (e.g., pyridin-4-yl or thiophen-3-yl) on the piperidine ring. These modifications enhance binding affinity to opioid receptors, as seen in JDTic-derived κ-opioid antagonists. For example, 13c showed a 53% synthesis yield, with NMR data confirming stereochemical integrity . In contrast, 13f achieved a 52% yield over three steps, highlighting synthetic challenges with bulky substituents .

Bcl-2/Bcl-xL Inhibitors (37c)

The introduction of a phenylthio group in 37c shifts the pharmacological profile toward apoptosis regulation. Its ¹H NMR spectrum (δ 1.35–7.59) and mass spec (m/z 265.38) confirm structural stability, though its lower lipophilicity compared to 2-Methyl-4-(piperidin-1-yl)butan-2-amine may reduce CNS penetration .

Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrates how heteroaromatic cores (e.g., pyrimidine) can augment π-π stacking interactions with biological targets. Its crystal structure analysis (Acta Cryst. E69, o197) provides insights into conformational preferences critical for drug design .

Key Differences and Implications

Substituent Effects: Aromatic groups (pyridine, thiophene) in JDTic analogs improve receptor selectivity, while alkyl/arylthio groups (e.g., 37c) redirect activity toward non-CNS targets .

Synthetic Accessibility: Bulkier substituents reduce yields (e.g., 52% for 13f vs. 85% for benzimidazolylquinolines in Scheme 23 ).

Therapeutic Scope : Piperidine/piperazine analogs span pain management (opioid antagonists), oncology (Bcl-2 inhibitors), and antimicrobials (pyrimidine derivatives) .

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